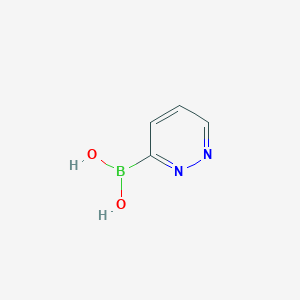

Pyridazin-3-ylboronic acid

Vue d'ensemble

Description

Pyridazin-3-ylboronic acid is a heterocyclic compound that contains a pyridazine ring substituted with a boronic acid group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a boronic acid group enhances the compound’s utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridazine ring with a metal (such as lithium or magnesium), followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to activate the ortho position of the pyridazine ring, followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridazines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of the C-H bond on the pyridazine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.

Substitution Reactions: this compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Nucleophiles: Employed in substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Functionalized Pyridazines: Resulting from substitution reactions.

Mécanisme D'action

Target of Action

Pyridazin-3-ylboronic acid, a derivative of pyridazine, has been shown to have a wide range of pharmacological activities .

Mode of Action

It’s known that many pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a wide range of physiological effects .

Pharmacokinetics

The easy functionalization at various ring positions makes pyridazinones an attractive synthetic building block for designing and synthesis of new drugs .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological properties such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Action Environment

It’s known that the slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Analyse Biochimique

Biochemical Properties

Pyridazine derivatives, which Pyridazin-3-ylboronic acid is a part of, have been shown to interact with a range of biological targets and physiological effects . These interactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported yet.

Cellular Effects

Pyridazine derivatives have been reported to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms related to this compound have not been reported yet.

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridazin-3-ylboronic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. It is notably used in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is employed to synthesize biaryl compounds, which are significant in drug discovery. The reaction involves coupling aryl halides with boronic acids to form biaryl structures, which are prevalent in many pharmaceuticals .

- Inhibitors for Enzymatic Targets : Research has shown that this compound derivatives can act as potent inhibitors for various enzymes. For instance, certain derivatives have been developed to inhibit cyclooxygenase (COX) enzymes, demonstrating selectivity towards COX-2, which is important for anti-inflammatory therapies .

Development of Anticancer Agents

Recent studies have focused on the design of this compound derivatives as potential anticancer agents. These compounds have been shown to inhibit key signaling pathways involved in cancer progression:

- MET Kinase Inhibitors : Pyridazinylboronic acid derivatives have been explored as dual inhibitors targeting both MET kinase and WNT signaling pathways, which are critical in cancer cell proliferation and survival .

Neurological Applications

Research indicates that this compound derivatives may also play a role in treating neurological disorders:

- Corticotropin-Releasing Factor (CRF) Receptor Antagonists : Some derivatives have been identified as antagonists for CRF receptors, which are implicated in stress-related psychiatric disorders. This positions this compound as a potential candidate for developing treatments for conditions such as anxiety and depression .

Case Study 1: Anti-inflammatory Agents

A study investigated the synthesis of novel pyrrolo[3,4-d]pyridazinone derivatives based on this compound. These compounds exhibited significant COX-2 inhibitory activity, with some showing improved selectivity compared to existing anti-inflammatory drugs like Meloxicam. The study utilized molecular docking studies to elucidate the binding modes of these compounds within the COX active site, providing insights into their mechanism of action .

Case Study 2: Antiviral Activity

Another research effort focused on developing pyridazine-based non-nucleoside inhibitors targeting viral polymerases. These compounds demonstrated potent inhibition against hepatitis C virus (HCV) NS5B polymerase, highlighting their potential as antiviral agents. The study emphasized structure-activity relationships (SAR) that guide the optimization of these compounds for enhanced efficacy and bioavailability .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Essential for Suzuki coupling reactions |

| Anticancer Development | MET kinase inhibitors | Dual inhibition of MET and WNT pathways |

| Neurological Applications | CRF receptor antagonists | Potential treatments for stress-related disorders |

| Anti-inflammatory Agents | COX inhibitors | Selective COX-2 inhibition with promising efficacy |

Comparaison Avec Des Composés Similaires

Pyridazine: The parent compound, known for its wide range of biological activities.

Pyridazinone: A derivative with a ketone group, also known for its pharmacological properties.

Pyridylboronic Acid: Another boronic acid derivative, commonly used in organic synthesis.

Uniqueness: Pyridazin-3-ylboronic acid is unique due to the combination of the pyridazine ring and the boronic acid group, which enhances its utility in both organic synthesis and pharmacological research. The presence of the boronic acid group allows for versatile chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions, making it a valuable compound in various fields of research .

Activité Biologique

Pyridazin-3-ylboronic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.

Overview of this compound

This compound belongs to the class of boronic acids, which are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridazine ring enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

- Cardiovascular Effects :

The mechanisms through which this compound exerts its biological effects are varied:

- Enzyme Inhibition : Pyridazine compounds often act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Receptor Modulation : Some derivatives may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of pyridazinone derivatives against human breast cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, effectively inhibiting cell growth and inducing apoptosis through activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, a pyridazine derivative was tested for its ability to reduce edema in rat paw models. The compound demonstrated significant reduction in swelling comparable to that observed with standard COX-2 inhibitors like Meloxicam .

Table 1: Summary of Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

pyridazin-3-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,8-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHOJUFCNKAYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CC=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309815 | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175560-30-1 | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175560-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-3-Pyridazinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.